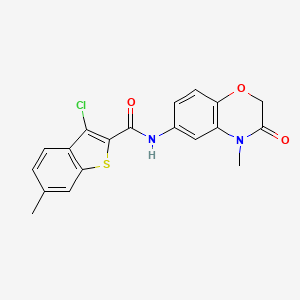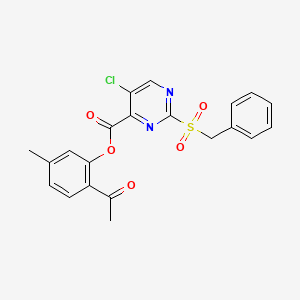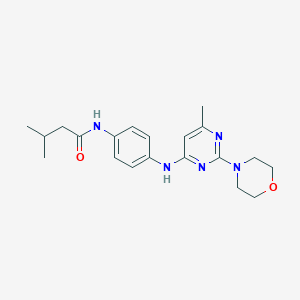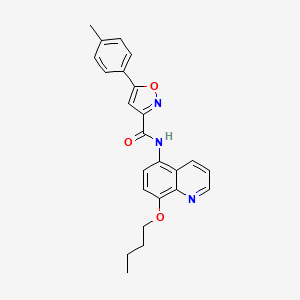![molecular formula C22H28N4O B11301821 7-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11301821.png)
7-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a complex heterocyclic molecule with a fused pyrazolo[1,5-a]pyrimidine core. Let’s break down its name:
7-(3,5-Dimethylpiperidin-1-yl): Indicates the presence of a piperidine ring at position 7.
2-(4-methoxyphenyl): Refers to a phenyl group with a methoxy (OCH₃) substituent at position 2.
3,5-dimethylpyrazolo[1,5-a]pyrimidine: Describes the fused pyrazolo[1,5-a]pyrimidine ring system.
- The compound’s structure combines features from both pyrazole and pyrimidine, making it intriguing for various applications.
Métodos De Preparación
Industrial Production: Industrial-scale production methods are proprietary, but they likely involve efficient and scalable synthetic processes.
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but they may include derivatives with modified substituents.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties, potential drug-like characteristics, and therapeutic applications.
Industry: Possible use in materials science or as a precursor for other compounds.
Mecanismo De Acción
- Unfortunately, detailed information on its mechanism of action is scarce. understanding its interactions with cellular targets (e.g., proteins, nucleic acids) is crucial for drug development.
Comparación Con Compuestos Similares
Uniqueness: Its fused pyrazolo[1,5-a]pyrimidine scaffold sets it apart from other heterocycles.
Similar Compounds: While I don’t have an exhaustive list, related compounds include pyrazoles, pyrimidines, and other fused heterocycles.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding.
Propiedades
Fórmula molecular |
C22H28N4O |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
7-(3,5-dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H28N4O/c1-14-10-15(2)13-25(12-14)20-11-16(3)23-22-17(4)21(24-26(20)22)18-6-8-19(27-5)9-7-18/h6-9,11,14-15H,10,12-13H2,1-5H3 |
Clave InChI |
YUSDHRSEXKWHHT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)OC)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~4~-(4-chlorophenyl)-1-methyl-N~6~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11301753.png)
![4-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11301756.png)
![2-(2-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11301764.png)
![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11301768.png)

![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B11301785.png)
![2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11301792.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)acetamide](/img/structure/B11301794.png)
![2-(3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11301795.png)

![5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B11301812.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide](/img/structure/B11301815.png)

